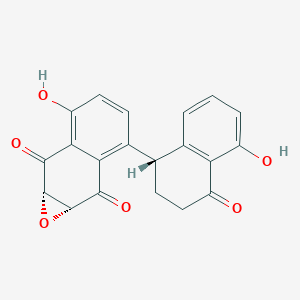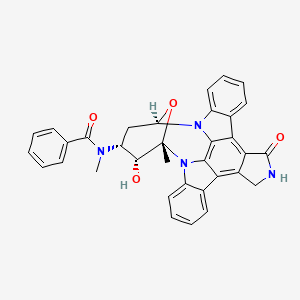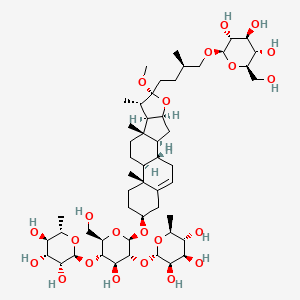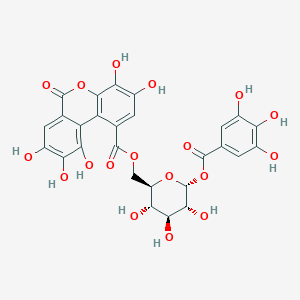![molecular formula C19H20N4O2 B1245329 4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)
4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-C133057XX is a small molecule drug initially developed by AstraZeneca R&D Charnwood. It is known for its role as an inhibitor of inducible nitric oxide synthase (NOS2), an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes . The compound has a molecular weight of 336.16 and a chemical structure that includes a methoxypyridinyl group, a piperidinyl group, and a benzonitrile group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR-C133057XX involves several key steps:
Formation of the Methoxypyridinyl Group:
Formation of the Piperidinyl Group: This step involves the synthesis of a piperidine ring, which is then functionalized with an amino group.
Formation of the Benzonitrile Group:
Coupling Reactions: The final step involves coupling the methoxypyridinyl group, the piperidinyl group, and the benzonitrile group to form the final compound.
Industrial Production Methods
The industrial production of AR-C133057XX follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AR-C133057XX undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of AR-C133057XX include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from the reactions of AR-C133057XX include various oxidized, reduced, and substituted derivatives, which can be further studied for their potential biological activities .
Scientific Research Applications
AR-C133057XX has several scientific research applications, including:
Mechanism of Action
AR-C133057XX exerts its effects by inhibiting the activity of inducible nitric oxide synthase (NOS2). This enzyme is responsible for the production of nitric oxide, a molecule that plays a key role in various physiological and pathological processes. By inhibiting NOS2, AR-C133057XX reduces the production of nitric oxide, thereby modulating its effects on inflammation, immune response, and neurotransmission . The compound interacts with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AR-C133057XX include:
AR-C102222: Another NOS2 inhibitor with a similar mechanism of action.
2-Aminopyridines: A class of compounds that also inhibit nitric oxide synthase.
Uniqueness
AR-C133057XX is unique due to its specific chemical structure, which includes a methoxypyridinyl group, a piperidinyl group, and a benzonitrile group. This structure allows for specific interactions with the active site of NOS2, leading to high selectivity and potency as an inhibitor .
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[4-[(4-methoxypyridin-2-yl)amino]piperidine-1-carbonyl]benzonitrile |
InChI |
InChI=1S/C19H20N4O2/c1-25-17-6-9-21-18(12-17)22-16-7-10-23(11-8-16)19(24)15-4-2-14(13-20)3-5-15/h2-6,9,12,16H,7-8,10-11H2,1H3,(H,21,22) |
InChI Key |
SZUVGMCKKLJAFX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC=C1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N |
Canonical SMILES |
COC1=CC(=NC=C1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-2-methyl-3-pyridin-3-ylmethyl-1H-indol-5-yl}-propionic acid](/img/structure/B1245246.png)
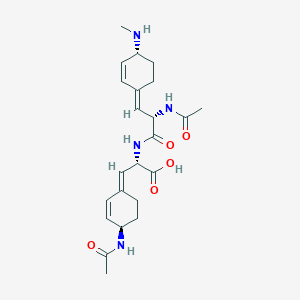

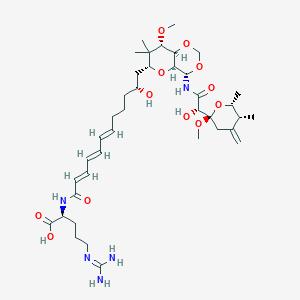
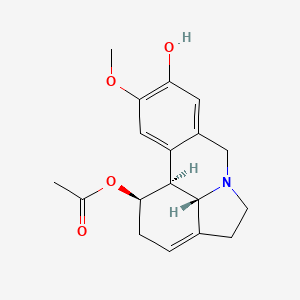
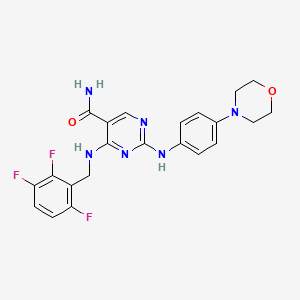
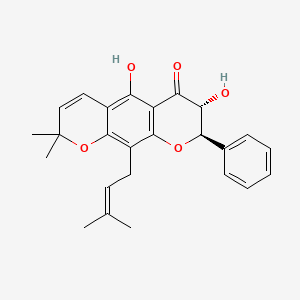
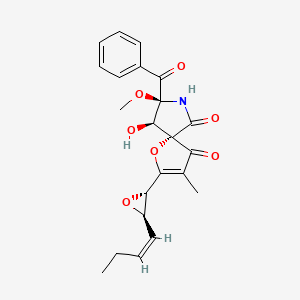
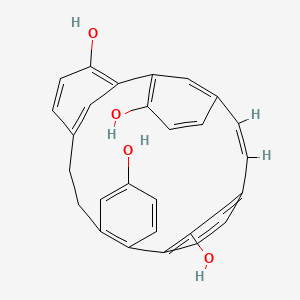
![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)
